3,3'-Difluorobenzidine
Overview
Description
Synthesis Analysis
The synthesis of difluorocarbene-derived molecules, including 3,3'-Difluorobenzidine, often involves the generation of difluorocarbene radicals from precursors such as 3,3'-difluorodiazirine (CF2N2). This process is crucial for the creation of a variety of fluorinated organic compounds. Techniques for synthesizing these radicals have evolved, focusing on more environmentally friendly and efficient methods. For example, the use of fluoroform (CHF3) as a difluorocarbene source represents a significant advancement in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes under moderate conditions (Thomoson & Dolbier, 2013).
Molecular Structure Analysis
The molecular structure of 3,3'-Difluorobenzidine and its derivatives, including difluorodiazirine, has been extensively studied. These analyses reveal that difluorodiazirine has no dipole moment in its ground state but exhibits significant dipole moments in its excited states. Such characteristics are crucial for understanding the reactivity and interaction potential of these molecules (Terrabuio, Haiduke, & Matta, 2016).
Chemical Reactions and Properties
The reactivity of 3,3'-Difluorobenzidine derivatives, especially difluorocarbene, with various substrates leads to a plethora of chemical transformations. These reactions include difluoromethylation, gem-difluorocyclopropanation, and the formation of difluoromethyl ethers and thioethers. The versatility of difluorocarbene in these reactions underscores its importance in synthesizing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Ni & Hu, 2014).
Scientific Research Applications
Mutagenicity Research
- Scientific Field : Carcinogenesis .
- Application Summary : 3,3’-Difluorobenzidine (F2Bz) is used in mutagenicity research, where it is compared with other dihalogenated benzidines for their ability to revert Salmonella typhimurium .
- Methods of Application : The compounds are tested for their direct-acting mutagenic effects towards S. typhimurium strain TA98. The mutagenicity of these compounds increases greatly with the addition of hamster hepatic S-9 activation .
- Results : The relative mutagenicities in all systems are CI2Bz = Br2Bz > F2Bz > Bz. F2Bz, CI2Bz, and Br2Bz are direct-acting mutagens towards S. typhimurium strain TA98 .
Selective Extraction of Pollutants
- Scientific Field : Environmental Chemistry .
- Application Summary : 3,3’-Difluorobenzidine is used in the development of molecularly imprinted polysiloxane microspheres (MIPS) for the selective extraction of the 3,3’-dichlorobenzidine pollutant .
- Methods of Application : MIPS are synthesized by covalent imprinting and characterized by Fourier-transform infrared spectroscopy, nuclear magnetic resonance, and transmission electron microscopy. The adsorption capacity and recognition selectivity toward 3,3’-dichlorobenzidine are studied using ultraviolet spectroscopy and high-performance liquid chromatography .
- Results : The amount of 3,3’-dichlorobenzidine adsorbed by MIPS is greater by a factor of ten compared with non-imprinted polysiloxane microspheres. The binding capacity of MIPS for 3,3’-dichlorobenzidine is seven times larger than diphenylamine .
Trace-Level Determination in Environmental Samples
- Scientific Field : Environmental Chemistry .
- Application Summary : 3,3’-Difluorobenzidine is used in the development of a simple, rapid, and reliable online methodology for the determination of benzidine and 3,3’-dichlorobenzidine in natural waters .
- Methods of Application : The analytes are extracted and preconcentrated from aqueous samples in a small stainless steel precolumn packed with a polymeric PLRP-S phase. The precolumn is further online-analyzed by reversed-phase gradient-elution chromatography with a highly sensitive and selective coulometric detection at E = 700 mV .
- Results : The detection limits of the method in fortified reagent water samples are 100 ng/L for benzidine and 50 ng/L for 3,3’-DCB .
Synthesis of Dihalogenated Benzidines
- Scientific Field : Organic Chemistry .
- Application Summary : 3,3’-Difluorobenzidine is used in the synthesis of dihalogenated benzidines .
- Methods of Application : 3,3’-Difluorobenzidine and 3,3’-dibromobenzidine are synthesized and compared with 3,3’-dichlorobenzidine for their ability to revert Salmonella typhimurium .
- Results : The relative mutagenicities in all systems are CI2Bz = Br2Bz > F2Bz > Bz .
Electrochemical Detection in Aqueous Environmental Samples
- Scientific Field : Environmental Chemistry .
- Application Summary : 3,3’-Difluorobenzidine is used in the development of a simple, rapid, and reliable online methodology for the determination of benzidine and 3,3’-dichlorobenzidine in natural waters .
- Methods of Application : The analytes are extracted and preconcentrated from aqueous samples in a small stainless steel precolumn packed with a polymeric PLRP-S phase. The precolumn is further online-analyzed by reversed-phase gradient-elution chromatography with a highly sensitive and selective coulometric detection at E = 700 mV .
- Results : The detection limits of the method in fortified reagent water samples are 100 ng/L for benzidine and 50 ng/L for 3,3’-DCB .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-amino-3-fluorophenyl)-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNPGQZSPDFZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196304 | |
Record name | 3,3'-Difluorobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Difluorobenzidine | |
CAS RN |
448-97-5 | |
Record name | 3,3'-Difluorobenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Difluorobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diamino-3,3'-difluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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